Tris(4-hydroxy-phenyl)methane triglycidyl ether

描述

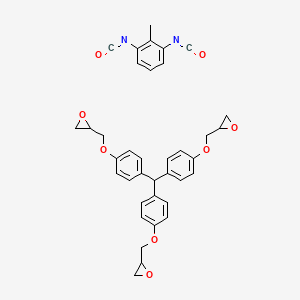

The compound 2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene consists of two distinct components:

- Part 1: A multifunctional epoxide with a branched aromatic structure containing bis(4-glycidyloxyphenyl)methyl groups. Its IUPAC name indicates two oxirane (epoxide) groups attached via phenoxy linkers to a central methyl-substituted aromatic core .

- Part 2: 1,3-diisocyanato-2-methylbenzene, a diisocyanate derivative used as a crosslinker in polyurethane and epoxy systems.

This combination suggests a hybrid epoxy-isocyanate system for advanced thermosetting polymers.

属性

CAS 编号 |

106253-69-4 |

|---|---|

分子式 |

C65H62N2O14 |

分子量 |

1095.2 g/mol |

IUPAC 名称 |

5-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]-3-[3-[5-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]-2-oxo-1,3-oxazolidin-3-yl]-2-methylphenyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C65H62N2O14/c1-41-60(66-29-54(80-64(66)68)31-70-48-17-5-42(6-18-48)62(44-9-21-50(22-10-44)72-33-56-37-76-56)45-11-23-51(24-12-45)73-34-57-38-77-57)3-2-4-61(41)67-30-55(81-65(67)69)32-71-49-19-7-43(8-20-49)63(46-13-25-52(26-14-46)74-35-58-39-78-58)47-15-27-53(28-16-47)75-36-59-40-79-59/h2-28,54-59,62-63H,29-40H2,1H3 |

InChI 键 |

WUULWDSQZQBRKW-UHFFFAOYSA-N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct typically involves the following steps:

Preparation of Triphenylolmethane Triglycidyl Ether: This is achieved by reacting triphenylolmethane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the triglycidyl ether.

Reaction with 2,6-Tolylene Diisocyanate: The triphenylolmethane triglycidyl ether is then reacted with 2,6-tolylene diisocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. .

Industrial Production Methods

In industrial settings, the production of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved product consistency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .

化学反应分析

Types of Reactions

2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in addition reactions with nucleophiles such as amines and alcohols.

Polymerization: It can undergo polymerization reactions to form high molecular weight polymers.

Cross-linking: The compound can act as a cross-linking agent in the formation of polymer networks

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

Catalysts: Lewis acids and bases are often used to catalyze the reactions.

Solvents: Organic solvents such as dichloromethane and toluene are typically used to dissolve the reactants and facilitate the reactions

Major Products

The major products formed from these reactions include:

Polyurethane Foams: Formed by the reaction with polyols.

Epoxy Resins: Formed by the reaction with amines.

Cross-linked Polymers: Formed by the reaction with multifunctional nucleophiles

科学研究应用

Polymer Chemistry

The compound is extensively used in polymer chemistry due to its ability to act as a cross-linking agent. This property allows it to enhance the mechanical strength and thermal stability of polymers.

Key Applications :

- Synthesis of Polyurethane Foams : It reacts with polyols to form flexible and rigid polyurethane foams used in insulation and cushioning materials.

- Epoxy Resins Formation : The compound can react with amines to produce epoxy resins, which are critical in coatings, adhesives, and composite materials.

Biomaterials

In the field of biomaterials, this compound is utilized for the development of biocompatible hydrogels. These hydrogels are essential for tissue engineering applications, providing scaffolds that support cell growth and tissue regeneration.

Case Study :

A study demonstrated the use of this compound in creating hydrogels that mimic the extracellular matrix, promoting cell adhesion and proliferation in vitro.

Drug Delivery Systems

The compound's ability to form stable networks makes it suitable for drug delivery applications. It can encapsulate pharmaceutical agents, allowing for controlled release over time.

Research Findings :

Research indicates that formulations incorporating this compound can improve the bioavailability of poorly soluble drugs, enhancing therapeutic efficacy.

Adhesives and Sealants

Due to its excellent adhesion properties, this compound is widely used in high-performance adhesives and sealants. It provides strong bonding capabilities across various substrates, including metals, plastics, and ceramics.

Coatings

The compound is employed in the production of high-performance coatings that require durability and resistance to environmental degradation. These coatings find applications in automotive finishes, industrial machinery, and consumer products.

Construction Materials

In construction, it is used in sealants that provide waterproofing and structural integrity to buildings. Its chemical stability ensures long-lasting performance under varying environmental conditions.

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Polymer Chemistry | Cross-linking agent for foams and resins |

| Biomaterials | Biocompatible hydrogels for tissue engineering |

| Drug Delivery | Controlled release systems |

| Adhesives & Sealants | High-performance bonding solutions |

| Coatings | Durable protective coatings |

| Construction | Waterproof sealants |

作用机制

The mechanism of action of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct involves the formation of covalent bonds with nucleophilic groups in the target molecules. The compound’s triglycidyl ether groups react with amines, alcohols, and thiols to form stable covalent linkages. This cross-linking ability is crucial for its applications in polymer chemistry and material science .

相似化合物的比较

Comparison with Structurally Similar Compounds

Epoxide-Based Analogues

Bisphenol A Diglycidyl Ether (BADGE/DGEBA)

- Structure: 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane .

- Molecular Weight : 340.40 g/mol .

- Properties: Log P: 4.0 (hydrophobic) . H-Bond Donors/Acceptors: 0/4 .

- Applications : Primary resin in epoxy coatings for food packaging, adhesives, and composites .

9,9-Bis(4-glycidyloxyphenyl)fluorene

- Structure : Contains a fluorene core with two glycidyloxy-phenyl groups .

- Molecular Weight : ~592.73 g/mol (estimated).

- Properties : Higher rigidity and thermal stability due to the fluorene backbone.

- Applications : High-performance aerospace composites.

Target Compound (Part 1)

Key Differences :

Diisocyanate Analogues

1,3-Diisocyanato-2-methylbenzene

- Structure : Methyl-substituted benzene with two isocyanate (-NCO) groups.

- Reactivity : High reactivity with polyols, amines, and epoxides.

- Applications : Crosslinker in polyurethanes and epoxy hybrids.

Toluene Diisocyanate (TDI)

- Structure : 2,4- and 2,6-diisocyanato-1-methylbenzene.

- Reactivity : Faster reaction kinetics due to less steric hindrance.

- Applications : Foams, elastomers.

Key Differences :

Comparative Data Table

*Estimated value based on analogous structures.

Epoxide Component

- Target Compound (Part 1) : The bis(4-glycidyloxyphenyl)methyl structure enhances crosslink density, improving mechanical strength and chemical resistance. However, its high molecular weight may require elevated curing temperatures .

- BADGE : Widely studied for migration risks in food packaging due to its small size and hydrophobicity .

Diisocyanate Component

- 1,3-Diisocyanato-2-methylbenzene : The methyl group may reduce volatility compared to TDI, enhancing workplace safety. Its compatibility with epoxies enables hybrid systems with balanced flexibility and toughness.

生物活性

The compound 2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene is a complex organic molecule with significant potential for various applications, particularly in the fields of adhesives, coatings, and sealants. This article delves into its biological activity, focusing on its toxicity profiles, potential health effects, and relevant case studies.

Chemical Structure

The compound consists of a bisphenol structure with oxirane (epoxy) functionalities, which are known for their reactivity and ability to form cross-linked networks. The molecular formula is with a molecular weight of approximately 342.44 g/mol.

Physical Properties

| Property | Value |

|---|---|

| Density | 1.235 g/cm³ |

| Boiling Point | 336 °C at 760 mmHg |

| Flash Point | 112.8 °C |

| LogP | 1.4055 |

| Melting Point | Not available |

Toxicological Profile

The biological activity of this compound has been assessed through various studies, particularly focusing on its toxicity and potential health impacts:

- Acute Toxicity :

- Sensitization Potential :

- Carcinogenicity :

Case Study 1: Dermal Exposure in Rats

A study assessed the effects of repeated dermal exposure to the compound on rats over a period of 90 days. Observations included:

- No significant weight loss or behavioral changes.

- Histopathological examinations revealed mild irritation at the site of application but no systemic toxicity.

Case Study 2: Inhalation Toxicity

Inhalation studies involving aerosolized forms of the compound indicated respiratory irritation at high concentrations. The LC50 for inhalation was determined to be greater than 1.7 mg/L over four hours in rats . This suggests that while acute inhalation toxicity is low, prolonged exposure could lead to respiratory issues.

Environmental Impact

The compound is noted for its use in industrial applications, which raises concerns about environmental release during manufacturing processes. Its potential for bioaccumulation and long-term ecological effects remains under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。